![molecular formula C20H15F3N6O2S B2823180 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863459-51-2](/img/structure/B2823180.png)
2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound “2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These derivatives have been reported to have potent inhibitory activity and are being studied for their potential in cancer therapy .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . This process is atom-economical and engages five reactive centers . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis
The molecular structure of these compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .Chemical Reactions Analysis
The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates, reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo [4,5-d]pyrimidin-7-ones . These compounds were further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine .Physical And Chemical Properties Analysis
Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives . Based on five descriptors selected from descriptors pool, four QSAR models were established .Scientific Research Applications
- This compound has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound’s anti-proliferative effects have been studied extensively. It may inhibit cell division and suppress tumor growth by targeting specific cellular pathways. Researchers have explored its impact on various cancer types, including breast, lung, and colon cancers .
- Some derivatives of this compound exhibit epigenetic activity. For instance, they can inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in gene regulation. By modulating epigenetic processes, these compounds may have therapeutic potential in cancer and other diseases .
- The compound’s structure suggests that it could interact with protein kinases. Researchers have investigated its effects on specific kinases, such as c-Met. Inhibition of c-Met may impact cell signaling pathways and contribute to its potential therapeutic applications .
- Due to its unique structure, this compound can serve as a fluorescent probe or imaging agent. Researchers have explored its use in cellular imaging, drug delivery, and tracking specific biological processes. Its fluorescence properties make it valuable for visualizing cellular events .
- The compound’s chemical structure allows it to serve as a building block for polymers. Researchers have incorporated it into polymer chains, creating materials with specific properties. These polymers find applications in drug delivery, coatings, and other fields .
Anticancer Properties
Anti-proliferative Activity
Epigenetic Modulation
Protein Kinase Inhibition
Fluorescent Probes and Imaging Agents
Polymer Building Blocks
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 , a lysine-specific demethylase that plays a pivotal role in regulating lysine methylation .
Mode of Action
It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1 . The inhibition of LSD1 can lead to the suppression of cancer proliferation and migration . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .
Biochemical Pathways
The inhibition of lsd1, a known target of similar compounds, can affect various biochemical pathways, including those involved in gene expression and cell differentiation .
Pharmacokinetics
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects
Result of Action
The inhibition of lsd1, a known target of similar compounds, can lead to the suppression of cancer proliferation and migration .
Future Directions
properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O2S/c1-12-2-6-14(7-3-12)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-8-15(9-5-13)31-20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCZGGCZSGIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide |
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